molecular formula C12H8BrClO3S B11948999 Benzenesulfonic acid, p-chloro-, p-bromophenyl ester CAS No. 6289-17-4

Benzenesulfonic acid, p-chloro-, p-bromophenyl ester

Cat. No.: B11948999
CAS No.: 6289-17-4
M. Wt: 347.61 g/mol
InChI Key: KPNQFZZXCDGNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is an organosulfur compound that features both chloro and bromo substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, p-chloro-, p-bromophenyl ester typically involves the esterification of benzenesulfonic acid with p-bromophenol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base like sodium hydroxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, p-chloro-, p-bromophenyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl compounds.

    Hydrolysis: The ester bond can be hydrolyzed to yield benzenesulfonic acid and p-bromophenol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted benzenesulfonic acid derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl compounds.

    Hydrolysis: Benzenesulfonic acid and p-bromophenol.

Scientific Research Applications

Benzenesulfonic acid, p-chloro-, p-bromophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-chloro-, p-bromophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, p-chloro-, p-methylphenyl ester
  • Benzenesulfonic acid, p-bromo-, p-methylphenyl ester
  • Benzenesulfonic acid, p-chloro-, p-nitrophenyl ester

Uniqueness

Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is unique due to the presence of both chloro and bromo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial purposes.

Properties

CAS No.

6289-17-4

Molecular Formula

C12H8BrClO3S

Molecular Weight

347.61 g/mol

IUPAC Name

(4-bromophenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H8BrClO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H

InChI Key

KPNQFZZXCDGNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.